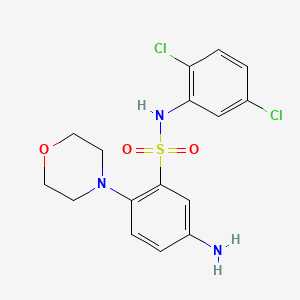

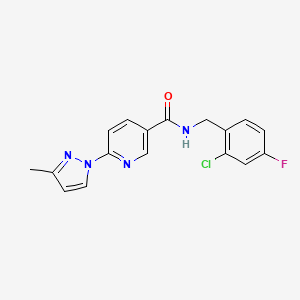

5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The difluoromethyl group (-CF2H) is a common functional group in medicinal chemistry due to its ability to modulate the physical properties of molecules, including metabolic stability, solubility, and lipophilicity .

Synthesis Analysis

The synthesis of difluoromethyl-substituted pyrazoles often involves the cyclocondensation of aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds . The reaction conditions and choice of solvent can influence the regioselectivity of the difluoromethylation .Molecular Structure Analysis

The molecular structure of difluoromethyl-substituted pyrazoles can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis

Difluoromethylation reactions are an active area of research. These reactions often involve the transfer of a CF2H group to a carbon atom in a molecule . The specific reactions that “5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride” undergoes would depend on its specific structure and the reaction conditions.Aplicaciones Científicas De Investigación

Polymer Modification for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showing increased thermal stability and promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Synthesis of Bifunctional Phosphorus(III) Ligands

An improved synthesis method was developed for 4-(dichlorophosphino)-2,5-dimethyl-2H-1,2,3sigma(2)-diazaphosphole, leading to a suite of bifunctional phosphorus(III) ligands. These compounds exhibit varying basicity and steric bulk, useful in coordination chemistry and potentially in catalysis (Mikoluk & Cavell, 1999).

Development of Heterocyclic Dyes

Carboxylic pyrazolone-based heterocyclic dyes were synthesized, exhibiting significant shifts in λmax depending on substituent effects, suggesting applications in dye-sensitized solar cells and organic electronics (Tao et al., 2019).

CGRP Receptor Antagonists

4-Amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines were synthesized, with some compounds identified as CGRP receptor antagonists, highlighting their potential for treating migraines or other CGRP-related conditions (Lim, Dolzhenko & Dolzhenko, 2014).

Fluorescence Properties of Pyrazolines

A series of 1,3,5-triaryl-2-pyrazolines demonstrated fluorescence in the blue region of the visible spectrum, indicating their potential as fluorescent markers or in the development of optical materials (Hasan, Abbas & Akhtar, 2011).

Homo- and Heteronuclear Metal Complexes

The formation of homo- and heteronuclear platinum(II) and palladium(II) carbene complexes in reactions with aminothiazaheterocycles was studied, providing insight into metallo-supramolecular chemistry and the design of new catalytic systems (Mikherdov, Orekhova & Boyarskii, 2018).

Fluoroalkyl amino reagents were developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, enhancing the properties of organic molecules for pharmaceutical and agricultural applications (Schmitt et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Difluoromethylation reactions and the development of difluoromethyl-substituted compounds are active areas of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing more efficient synthetic methods, understanding the biological activity of these compounds, and exploring their potential applications .

Propiedades

IUPAC Name |

5-(difluoromethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3.ClH/c1-3-4(9)5(6(7)8)11(2)10-3;/h6H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLNETWTWGLIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C(F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1946813-55-3 |

Source

|

| Record name | 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2924913.png)

![N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)

![3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924920.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B2924922.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-benzyloxalamide](/img/structure/B2924923.png)